N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
One notable application of similar compounds is in the field of photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. This suggests a potential for the treatment of cancer, highlighting the role of such compounds in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
Another application is related to the field of carbonic anhydrase inhibitors. Compounds with the oxazepine ring and primary sulfonamide functionality have shown strong inhibition of therapeutically relevant human carbonic anhydrases. This dual role of enabling [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors suggests potential for therapeutic applications, particularly in treating conditions where carbonic anhydrase activity is implicated (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Antimicrobial and Antifungal Activity
The synthesis of benzensulfonamides bearing the 1,3,4-oxadiazole moiety has been investigated for their antimicrobial and antifungal activities. Such studies contribute to the search for new therapeutic agents capable of addressing resistant microbial strains, showcasing the importance of these compounds in developing new antimicrobial and antifungal therapies (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Anticancer Agents
Research into aminothiazole-paeonol derivatives has revealed high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Compounds in this category have demonstrated significant inhibitory activity, surpassing that of traditional chemotherapy agents in some cases. This underscores the potential of similar compounds in the development of new anticancer therapies (Tsai et al., 2016).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-11-26-20-10-9-18(14-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h9-10,12-14,25H,7-8,11,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZTXGGTMHERIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
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